molecular formula C12H18O2 B12787640 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- CAS No. 3553-29-5

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-

Cat. No.: B12787640
CAS No.: 3553-29-5
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-ONGXEEELSA-N
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Description

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- is a complex organic compound with a unique structure that includes a tetrahydroisobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1(3H)-Isobenzofuranone, 3-methyl-3a,4,5,6-tetrahydro-
  • 1(3H)-Isobenzofuranone, 3-ethyl-3a,4,5,6-tetrahydro-
  • 1(3H)-Isobenzofuranone, 3-propyl-3a,4,5,6-tetrahydro-

Uniqueness

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

3553-29-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1

InChI Key

UPJFTVFLSIQQAV-ONGXEEELSA-N

Isomeric SMILES

CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

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